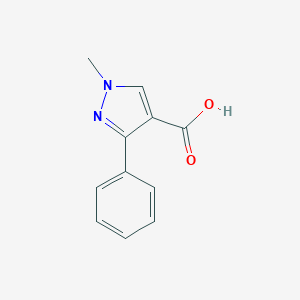

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

説明

特性

IUPAC Name |

1-methyl-3-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-13-7-9(11(14)15)10(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSOQSQLQLWDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546840 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-56-7, 105994-55-6 | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105994-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Characterization of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

Abstract: The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, serving as a key pharmacophore in numerous bioactive compounds.[1][2][3] Specifically, molecules bearing the 1,3,4-trisubstituted pyrazole motif are of significant interest for their potential as enzyme inhibitors and functional materials. This guide provides a comprehensive framework for the determination and interpretation of the core physical properties of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Given the limited availability of consolidated experimental data for this specific molecule in public literature, this document establishes a robust methodological approach, utilizing data from closely-related, well-characterized analogs to illustrate foundational principles. The protocols and insights herein are designed to equip researchers, chemists, and drug development professionals with the necessary tools to conduct a thorough physicochemical evaluation, a critical step for any application, from synthesis and formulation to predicting pharmacokinetic behavior.

Molecular Structure and Computational Analysis

A molecule's physical properties are a direct manifestation of its structure. Understanding the arrangement of atoms and functional groups allows for the prediction of its behavior in various environments.

Core Molecular Features

This compound possesses a unique combination of functional groups that dictate its chemical personality:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its aromaticity contributes to the molecule's planarity and thermal stability.[4]

-

N1-Methyl Group: This substitution prevents tautomerization and provides a fixed point of attachment, influencing crystal packing and solubility.

-

C3-Phenyl Group: A bulky, hydrophobic substituent that increases the molecule's lipophilicity and potential for π-π stacking interactions, which can significantly impact melting point and solubility.

-

C4-Carboxylic Acid: The primary acidic functional group, it is a hydrogen bond donor and acceptor. Its ability to ionize makes the molecule's solubility highly pH-dependent.

Caption: General experimental workflow for characterization.

A common synthetic route involves the cyclocondensation of a phenyl-substituted β-ketoester with methylhydrazine. [1]Post-synthesis, purification via recrystallization from a suitable solvent system (e.g., ethanol/water) is critical to remove unreacted starting materials and byproducts, ensuring that the measured properties are intrinsic to the compound itself.

Experimental Determination of Core Physical Properties

Melting Point (MP)

Causality & Importance: The melting point is a fundamental thermodynamic property that reflects the strength of the intermolecular forces in the crystal lattice. For a pure crystalline solid, it occurs over a narrow range. A broad melting range is a classic indicator of impurity.

Protocol: Capillary Melting Point Determination

-

Calibration: Verify the accuracy of the melting point apparatus using certified standards (e.g., benzoic acid, caffeine).

-

Sample Preparation: Load a small amount of the finely powdered, dry compound into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to ~15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Reporting: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Table 2: Melting Points of Related Pyrazole Carboxylic Acids

| Compound | Melting Point (°C) | Rationale for Difference |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-carboxylic acid | 203 - 208 [4][5] | Forms strong hydrogen bonds; lower molecular weight. |

| This compound | Expected > 210 | Increased molecular weight and potential for π-π stacking from the phenyl group should increase lattice energy, leading to a higher melting point. |

Aqueous Solubility

Causality & Importance: Solubility, particularly in aqueous media, is a critical parameter for drug development, directly influencing bioavailability and formulation strategies. As an ionizable compound, its solubility is expected to be highly dependent on pH.

Protocol: Equilibrium Shake-Flask Solubility

-

Media Preparation: Prepare a series of aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0).

-

Incubation: Add an excess of the solid compound to each buffer in a sealed vial. Ensure a visible amount of undissolved solid remains.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: Centrifuge or filter the samples to separate the saturated solution from the excess solid.

-

Quantification: Dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Expected Behavior: Solubility will be lowest at low pH, where the carboxylic acid is fully protonated and uncharged. As the pH increases above the pKa, the compound deprotonates to form the more soluble carboxylate anion, and solubility will rise sharply.

Acidity Constant (pKa)

Causality & Importance: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is arguably the most important physicochemical parameter for predicting a drug's behavior in the body, as the charge state affects everything from absorption across membranes to binding with its target protein.

Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure initial solubility).

-

Titration Setup: Use a calibrated pH electrode and an autoburette. Gently bubble nitrogen gas through the solution to remove dissolved CO₂.

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (where half of the acid has been neutralized). Specialized software can be used to calculate a more precise value from the titration curve.

Spectroscopic and Structural Confirmation

Spectroscopic analysis provides irrefutable confirmation of the molecular structure synthesized.

Table 3: Key Spectroscopic Data for Structural Verification

| Technique | Purpose | Expected Key Signals | Analog Data Reference |

|---|---|---|---|

| ¹H NMR | Confirms proton framework | Singlet for pyrazole C5-H; singlet for N-CH₃; multiplets for phenyl protons; broad singlet for COOH proton. | Spectral data for related pyrazoles are available for comparison. [6][7] |

| ¹³C NMR | Confirms carbon backbone | Signals for pyrazole ring carbons, methyl carbon, phenyl carbons, and a downfield signal for the carbonyl carbon. | Available in chemical databases for similar structures. |

| Mass Spec (MS) | Confirms molecular weight | A prominent ion peak corresponding to [M+H]⁺ at m/z 203.21. | The related 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid shows an [M+H]⁺ at m/z 203. [8] |

| Infrared (IR) | Identifies functional groups | Broad O-H stretch (~2500-3300 cm⁻¹); C=O stretch (~1700 cm⁻¹); aromatic C=C stretches (~1600, 1450 cm⁻¹). | IR data for pyrazole derivatives show characteristic peaks in these regions. [6]|

Conclusion

References

- Smolecule. (2023). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.

- National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- The Royal Society of Chemistry. Contents.

- LookChem. Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID.

-

PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

- Journal of Chemical and Pharmaceutical Research (JOCPR). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available at: [Link]

-

ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]

Sources

- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]

- 4. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 5. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 6. rsc.org [rsc.org]

- 7. METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1H NMR [m.chemicalbook.com]

- 8. 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 10250-64-3 [chemicalbook.com]

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid chemical structure

An In-Depth Technical Guide to 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic organic compound featuring a five-membered pyrazole ring. This scaffold is a cornerstone in modern medicinal and agricultural chemistry due to the diverse biological activities exhibited by its derivatives. The molecule's structure, which incorporates a methyl group at the N1 position, a phenyl group at the C3 position, and a carboxylic acid at the C4 position, provides a unique combination of lipophilicity, aromaticity, and hydrogen-bonding capability. This makes it a highly valuable building block, or synthon, for the synthesis of more complex molecules.

Pyrazole derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, antibacterial, and antifungal activities[1]. Specifically, pyrazole carboxamides have been successfully developed as commercial fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain[2]. The precursor aldehyde, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, is a known intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs[3]. This guide provides a comprehensive overview of the structure, synthesis, and scientific relevance of this compound for researchers and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound consists of a planar pyrazole core, a result of the aromatic character of the heterocyclic ring. The carbon-nitrogen bond lengths within the pyrazole ring are intermediate between typical single and double bonds, which indicates significant electron delocalization[4]. The phenyl and carboxylic acid substituents at positions 3 and 4, respectively, are crucial determinants of the molecule's chemical reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| Canonical SMILES | CN1N=C(C(=C1)C(=O)O)C2=CC=CC=C2 | - |

| InChI Key | Inferred from structure | - |

| Appearance | Expected to be a crystalline solid | [3] |

| Predicted pKa | ~3.8 (Comparable to similar pyrazole carboxylic acids) | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is not commonly reported in a single step. A robust and logical synthetic pathway involves a two-step process starting from acetophenone. This route leverages the well-established Vilsmeier-Haack reaction for formylation, followed by a standard oxidation to yield the target carboxylic acid.

Step 1: Vilsmeier-Haack Reaction to form 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. This classic reaction is a powerful method for introducing a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring. The process begins with the reaction of acetophenone with methylhydrazine to form the corresponding methylhydrazone. This intermediate is then treated with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as the formylating agent. The electron-rich pyrazole ring, formed in situ, undergoes electrophilic substitution to yield the aldehyde intermediate[1]. The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and regioselectivity for C4 formylation of N1-substituted pyrazoles.

Step 2: Oxidation of the Aldehyde to a Carboxylic Acid. The aldehyde intermediate, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, is then oxidized to the target carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). The selection of a mild oxidizing agent is crucial to avoid degradation of the pyrazole ring. This step is a fundamental and reliable conversion in organic synthesis.

Sources

1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS number

An In-Depth Technical Guide to 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Applications

Introduction: A Versatile Heterocyclic Scaffold

The pyrazole core is a recognized "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets[1]. Derivatives of pyrazole carboxylic acids are foundational to numerous commercial fungicides and are actively investigated for pharmaceutical applications, including the development of new anti-inflammatory and analgesic drugs[1][2]. This guide provides a detailed overview of its synthesis, properties, and the mechanistic basis for its applications, tailored for professionals in drug and pesticide development.

Physicochemical and Structural Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₁H₁₀N₂O₂ | - |

| Molecular Weight | 202.21 g/mol | - |

| Precursor CAS No. | 304477-40-5 (for the aldehyde) | [1] |

| Appearance | Expected to be a crystalline solid | [1] |

| Core Structure | Five-membered pyrazole ring | [1] |

Synthesis Protocol: A Two-Step Approach

The most logical and well-documented pathway to synthesize this compound involves a two-step process: (1) Formation of the pyrazole-4-carbaldehyde intermediate via the Vilsmeier-Haack reaction, followed by (2) oxidation of the aldehyde to the target carboxylic acid.

Step 1: Vilsmeier-Haack Cyclization for Aldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich compounds and is particularly effective for creating pyrazole-4-carbaldehydes from hydrazones[3][4][5][6]. The process begins with the formation of an acetophenone methylhydrazone, which then undergoes cyclization and formylation.

Rationale: This method is chosen for its high efficiency and reliability in constructing the 1,3,4-trisubstituted pyrazole core in a single, well-established step. The Vilsmeier reagent (formed from POCl₃ and DMF) acts as both a cyclizing and formylating agent, providing a direct route to the key aldehyde intermediate.

Experimental Protocol:

-

Hydrazone Formation:

-

To a solution of acetophenone (1.0 eq) in ethanol, add methylhydrazine (1.05 eq).

-

Add a catalytic amount of acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude acetophenone methylhydrazone. Use this intermediate directly in the next step.

-

-

Vilsmeier-Haack Reaction:

-

Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to an ice-cooled, stirred solution of anhydrous N,N-dimethylformamide (DMF, 5.0 eq).

-

To this pre-formed reagent, add the crude acetophenone methylhydrazone (1.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours[3][5].

-

Cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.

-

The resulting precipitate, 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with cold water, and dried. Recrystallization from ethanol can be performed for further purification.

-

Step 2: Oxidation to Carboxylic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of standard oxidizing agents. Potassium permanganate is a robust and effective choice for this transformation[7].

Rationale: This oxidation is a high-yielding and straightforward conversion. The reaction is typically clean, and the product can be isolated by simple acidification and filtration, making it an ideal second step.

Experimental Protocol:

-

Oxidation Reaction:

-

Suspend 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in a mixture of water and pyridine.

-

Heat the mixture to 60-70°C and add a solution of potassium permanganate (KMnO₄, 2.0-2.5 eq) in water dropwise over 1-2 hours. Maintain the temperature throughout the addition.

-

After the addition is complete, continue heating for an additional 2-3 hours or until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

-

Product Isolation:

-

Acidify the clear filtrate to pH 2-3 by adding concentrated hydrochloric acid (HCl).

-

The white precipitate of this compound will form.

-

Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

-

Applications in Research and Development

The this compound scaffold is a cornerstone for building molecules with potent biological effects, primarily in two key areas: agrochemicals and pharmaceuticals.

Agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)

Many modern fungicides are pyrazole carboxamides derived from pyrazole-4-carboxylic acids. These molecules function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain of fungi[2].

Mechanism of Action: The carboxamide derivative of the pyrazole acid binds to the ubiquinone-binding site (Q-site) of the SDH enzyme complex. This binding event physically blocks the natural substrate, ubiquinone, from accessing the active site. By preventing the reduction of ubiquinone to ubiquinol, the fungicide effectively halts the mitochondrial electron transport chain. This disruption ceases ATP production, leading to metabolic collapse and fungal cell death. The phenyl group at the 3-position and the methyl group at the 1-position are crucial for orienting the molecule within the enzyme's active site to achieve high-affinity binding.

Pharmaceuticals: Scaffolds for Drug Candidates

The pyrazole nucleus is a versatile scaffold for developing drugs targeting a range of conditions. The 1,3-disubstituted pattern is frequently found in compounds with anti-inflammatory, analgesic, and antipyretic properties[6]. The carboxylic acid handle allows for the straightforward synthesis of amide libraries, enabling medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties. For example, linking the carboxylic acid to various amines can lead to the discovery of potent inhibitors for enzymes like p38α kinase or cyclooxygenase (COX), both of which are implicated in inflammation pathways[8].

Conclusion

This compound represents a high-value chemical intermediate with significant strategic importance for both the agrochemical and pharmaceutical industries. Its synthesis is achievable through reliable and scalable chemical transformations, primarily the Vilsmeier-Haack reaction followed by oxidation. The resulting scaffold provides a robust platform for the development of potent succinate dehydrogenase inhibitors and a diverse array of therapeutic agents. As the demand for novel, effective, and safe chemical entities continues to grow, the utility of this and related pyrazole building blocks is set to expand further.

References

-

A series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes 6a-i were synthesized using the Vilsmeier-Haack reagent. The structures of all the title compounds have been confirmed by elemental analysis, 1H-NMR and 13C-NMR and in addition, the structure of intermediate 5b was investigated by X-ray crystallography. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. [Link]

-

Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes was achieved by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. The Royal Society of Chemistry. [Link]

-

The synthesis of 4‐formylpyrazoles using Vilsmeier‐Haack reagent is a common protocol in pyrazole chemistry. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]

-

Herein, we describe the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

-

For example, a highly specific and potent p38α kinase tripeptide-type inhibitor (VPC00628) V containing the residue of 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid has been identified directly from a multimillion-membered DNA-encoded molecule library. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

-

A new series of heterocyclic compounds were achieved by the synthesis of 3-(4-substituted phenyl)-1-phenyl-1H- pyrazole-4-carboxaldehyde (IIi-iv) was synthesized from 4- substituted acetophenone phenylhydrazone (Ii-iv) by Vilsmeier-Haack reaction. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

-

3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes 3 were cleanly oxidized by potassium permanganate in water-pyridine medium to afford the corresponding acids 80 in high yield. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides | MDPI [mdpi.com]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility Determination of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Data Point—A Strategic Approach to Solubility

In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule dictate its destiny. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation design, and ultimately, therapeutic efficacy. This guide focuses on 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound representative of a chemical class with significant interest in medicinal chemistry.

While extensive public-domain data on the solubility of this specific molecule is sparse, this is a common challenge in early-stage development. Therefore, this document moves beyond a simple data sheet. It serves as a comprehensive technical guide, empowering the research scientist to authoritatively determine the solubility profile of this compound, or any ionizable molecule, from first principles. We will delve into the theoretical underpinnings of its solubility and provide field-proven, self-validating experimental protocols.

Physicochemical Profile and Expected Solubility Behavior

Understanding the molecular structure is paramount to predicting its behavior. The key features of this compound are its aromatic pyrazole core, a lipophilic phenyl group, and a critical ionizable carboxylic acid moiety.

While specific, experimentally verified data for this exact molecule is not extensively published, we can infer its likely properties from close structural analogs and computational predictions. For the related compound, 1-methyl-1H-pyrazole-4-carboxylic acid, a predicted pKa of 3.88 ± 0.10 has been noted[1]. This value is crucial; it suggests that this compound is a weak acid.

Table 1: Key Physicochemical Properties of this compound and Analogs

| Property | Value / Expected Characteristic | Significance for Solubility |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 202.21 g/mol | Influences diffusion and dissolution rates. |

| Key Functional Groups | Carboxylic Acid, Phenyl Ring, Pyrazole Core | The carboxylic acid group confers pH-dependent solubility. The phenyl and pyrazole groups contribute to the molecule's overall lipophilicity and potential for crystalline packing. |

| Predicted pKa | ~3.8 - 4.5 (Estimated) | The pH at which the compound is 50% ionized. Dictates the pH range where solubility will dramatically increase. The presence of the phenyl group may slightly alter the pKa compared to simpler analogs[1]. |

| Expected Aqueous Solubility | Low intrinsic solubility (S₀) in its neutral form at low pH. Solubility increases significantly as pH rises above the pKa. | The un-ionized form is less polar and thus less soluble in water. The ionized carboxylate form is a salt, which is significantly more water-soluble. |

| Expected Organic Solubility | Likely soluble in polar organic solvents like DMSO and methanol[1]. | Useful for creating stock solutions for analysis and in vitro assays. |

The Henderson-Hasselbalch Relationship: The Causality of pH-Dependent Solubility

For a weak acid like this compound, the relationship between pH, pKa, and the ratio of the ionized (A⁻) to un-ionized (HA) form is described by the Henderson-Hasselbalch equation. This relationship is the cornerstone of its aqueous solubility profile.

pH = pKa + log([A⁻]/[HA])

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the solubility of the ionized form:

S_total = S₀ + [A⁻]

This leads to the fundamental equation governing the solubility of a weak acid:

S_total = S₀ * (1 + 10^(pH - pKa))

This equation makes a powerful, testable prediction: the solubility of this compound will be lowest at pH values at least 2 units below its pKa and will increase logarithmically as the pH rises above the pKa.

Experimental Protocols for Authoritative Solubility Determination

To generate reliable and reproducible solubility data, standardized methodologies are essential. The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity.

Protocol 2.1: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[2]

Objective: To determine the intrinsic solubility (S₀) in various solvents and buffers.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until the dissolution and precipitation rates reach equilibrium. The resulting saturated solution is then filtered to remove all undissolved solid, and the concentration of the solute in the filtrate is quantified.

Step-by-Step Methodology:

-

Preparation:

-

Add an excess of solid this compound to a series of clear glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation has been achieved. A good starting point is 2-5 mg of compound per 1 mL of solvent.

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer solution to each vial. Solvents should include water, pharmaceutically relevant buffers (e.g., pH 1.2, 4.5, 6.8, 7.4), and key organic solvents (e.g., ethanol, methanol, acetonitrile).

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).

-

Agitate the samples continuously. The duration must be sufficient to reach equilibrium, which for many compounds is between 24 and 72 hours.[3] To validate the equilibrium time, one can take measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the concentration has reached a stable plateau.

-

-

Sample Separation (Critical Step):

-

Once equilibrium is reached, allow the vials to stand briefly to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean analysis vial. This step is crucial to remove all undissolved microcrystals, which would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using stock solutions of known concentrations to ensure accurate quantification.

-

For aqueous buffers, it is essential to also measure the final pH of the filtrate, as the pH can sometimes shift during the experiment.[3]

-

Protocol 2.2: pKa and pH-Dependent Solubility via Potentiometric Titration

Potentiometric titration is a powerful and efficient method for determining the pKa and the full pH-solubility profile of an ionizable compound.[4] It is particularly advantageous for compounds with poor water solubility.

Objective: To experimentally determine the pKa and intrinsic solubility (S₀).

Principle: A solution or suspension of the weak acid is titrated with a strong base (e.g., NaOH). The pH is monitored continuously with a calibrated pH electrode. The point of inflection in the titration curve reveals the pKa. By starting with a known amount of compound and observing the pH at which precipitation occurs upon titration with acid, the intrinsic solubility can be calculated.

Step-by-Step Methodology:

-

System Setup:

-

Use an automated titrator equipped with a calibrated, high-precision pH electrode and a micro-burette for accurate titrant delivery.

-

Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl) as titrants.

-

-

pKa Determination:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent (e.g., methanol) if necessary to achieve initial dissolution.

-

Titrate the solution with the standardized strong base (NaOH). The instrument will record the pH as a function of the volume of titrant added.

-

The pKa is determined from the pH value at the half-equivalence point of the titration curve. Specialized software can analyze the curve to provide a precise pKa value.

-

-

Intrinsic Solubility (S₀) Determination:

-

This advanced application of potentiometry involves a "chase-the-precipitate" experiment.

-

Start with the compound fully dissolved at a high pH (in its soluble salt form).

-

Titrate this solution with a standardized strong acid (HCl). This will protonate the carboxylate, forming the less soluble neutral species.

-

The pH will decrease steadily until the solution becomes saturated with the neutral form, at which point the compound begins to precipitate. The onset of precipitation is marked by a distinct change in the slope of the titration curve, as the precipitation process consumes H⁺ ions and buffers the pH.

-

The pH at which precipitation begins (the "precipitation pH") and the known total concentration of the compound can be used with the previously determined pKa to calculate the intrinsic solubility (S₀).[4]

-

Data Synthesis and Interpretation

The data generated from these protocols should be meticulously organized to build a comprehensive solubility profile.

Table 2: Example Data Summary for this compound

| Solvent / Buffer | Temperature (°C) | Measured pH (Final) | Solubility (µg/mL) | Solubility (mM) | Method |

| Deionized Water | 25 | 3.5 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| 0.1 M HCl (pH 1.2) | 37 | 1.2 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Acetate Buffer (pH 4.5) | 37 | 4.5 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Phosphate Buffer (pH 7.4) | 37 | 7.4 | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Methanol | 25 | N/A | [Experimental Value] | [Calculated Value] | Shake-Flask |

| Derived Value | - | - | - | - | - |

| pKa | 25 | - | [Experimental Value] | - | Potentiometry |

| Intrinsic Solubility (S₀) | 25 | - | [Experimental Value] | [Calculated Value] | Potentiometry |

This structured data provides an at-a-glance understanding of the compound's behavior, informs pre-formulation strategies, and provides critical parameters for computational modeling and absorption prediction.

Conclusion

Characterizing the solubility of a novel compound like this compound is a foundational step in its development journey. While readily available data may be limited, this guide provides the strategic framework and detailed, validated protocols necessary for any researcher to generate high-integrity solubility and pKa data. By combining the gold-standard shake-flask method for thermodynamic solubility with the efficiency of potentiometric titration for pH-dependent profiling, a scientist can confidently map the solubility landscape of this molecule, enabling informed, data-driven decisions in the critical path of drug discovery and development.

References

-

Quora. (2017). How do you perform the shake flask method to determine solubility? [Online] Available at: [Link]

-

LookChem. (n.d.). Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Online] Available at: [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Online] Available at: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. [Online] Available at: [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Online] Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Online] Available at: [Link]

-

Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Online] Available at: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Online] Available at: [Link]

-

ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Online] Available at: [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Online] Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. [Online] Available at: [Link]

Sources

- 1. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 2. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C6H5F3N2O2 | CID 2775665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1 [smolecule.com]

- 4. Malic acid | 6915-15-7 [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic Acid

This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of 1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique molecular architecture, featuring a pyrazole core substituted with a methyl group at the N1 position, a phenyl group at the C3 position, and a carboxylic acid group at the C4 position. This arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization. This guide will delve into the predicted and expected spectral data for this molecule, drawing upon established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the N-methyl group, the pyrazole ring, the phenyl ring, and the carboxylic acid. The anticipated chemical shifts (in ppm, relative to a standard solvent like DMSO-d₆) are as follows:

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale and Expert Insights |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and solvent. |

| Pyrazole Ring (C5-H) | ~8.0 - 8.5 | Singlet | 1H | This proton is on a carbon adjacent to a nitrogen atom and within an aromatic system, leading to a downfield chemical shift. |

| Phenyl Ring (-C₆H₅) | ~7.3 - 7.8 | Multiplet | 5H | The five protons of the phenyl group will appear as a complex multiplet in the aromatic region. Protons ortho to the pyrazole ring may be slightly more deshielded than the meta and para protons. |

| N-Methyl (-CH₃) | ~3.9 - 4.2 | Singlet | 3H | The methyl group is attached to a nitrogen atom within the pyrazole ring, resulting in a deshielded singlet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale and Expert Insights |

| Carboxylic Acid (-C OOH) | ~165 - 175 | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the characteristic downfield region for this functional group. |

| Pyrazole Ring (C3 & C5) | ~140 - 155 | These are sp² hybridized carbons within the heterocyclic aromatic ring. The carbon bearing the phenyl group (C3) will have its chemical shift influenced by the substituent. |

| Phenyl Ring (ipso-C) | ~130 - 135 | The carbon of the phenyl ring directly attached to the pyrazole ring. |

| Phenyl Ring (-C ₆H₅) | ~125 - 130 | The remaining five sp² carbons of the phenyl ring will resonate in the aromatic region. |

| Pyrazole Ring (C4) | ~110 - 120 | The carbon bearing the carboxylic acid group. |

| N-Methyl (-C H₃) | ~35 - 40 | The sp³ hybridized carbon of the methyl group attached to the nitrogen atom. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a 30-45 degree pulse angle.

-

Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected carbon chemical shifts (e.g., 0-200 ppm).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale and Expert Insights |

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong | This very broad and intense absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[1][2] |

| C-H Stretch (Aromatic) | 3000-3100 | Medium to Weak | These absorptions correspond to the C-H stretching vibrations of the phenyl and pyrazole rings. |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium to Weak | These bands arise from the C-H stretching vibrations of the N-methyl group. |

| C=O Stretch (Carboxylic Acid) | 1680-1720 | Strong, Sharp | The carbonyl stretch of the carboxylic acid is a very strong and characteristic absorption. Conjugation with the pyrazole ring may shift this to the lower end of the range.[3] |

| C=C and C=N Stretches (Aromatic Rings) | 1450-1600 | Medium to Strong | These bands are due to the stretching vibrations within the phenyl and pyrazole rings. |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | Medium | This absorption corresponds to the stretching of the C-O single bond in the carboxylic acid group.[1][3] |

| O-H Bend (Carboxylic Acid) | 910-950 | Medium, Broad | The out-of-plane bending of the O-H group in the carboxylic acid dimer gives rise to a broad absorption in this region.[1] |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation.[4][5][6]

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule.[7][8][9][10]

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₁H₁₀N₂O₂) is approximately 202.21 g/mol . A prominent molecular ion peak is expected at m/z = 202.

-

Key Fragmentation Pathways:

-

Loss of -OH (M-17): A peak at m/z = 185, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

-

Loss of -COOH (M-45): A significant peak at m/z = 157, resulting from the loss of the entire carboxylic acid group as a radical.

-

Fragments of the Phenyl Group: A characteristic peak at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺).

-

Fragments of the Pyrazole Ring: The pyrazole ring can undergo complex fragmentation, often involving the loss of HCN or N₂.[11][12]

-

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation: A mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source. If using a direct insertion probe, the sample is placed in a capillary tube and heated to volatilize it.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[9][10]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Data Integration and Structural Confirmation

The collective data from NMR, IR, and MS provide a self-validating system for the structural confirmation of this compound. The presence of the carboxylic acid is confirmed by the broad O-H and strong C=O stretches in the IR, the downfield proton and carbon signals in the NMR, and the characteristic losses of -OH and -COOH in the MS. The pyrazole and phenyl rings are identified by their respective signals in the aromatic regions of the NMR spectra and their fragmentation patterns in the mass spectrum. The N-methyl group is confirmed by its singlet signal in the ¹H NMR and its corresponding signal in the ¹³C NMR.

Visualizations

Molecular Structure

Caption: Structure of this compound.

General Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

References

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ResearchGate. (2025, August 6). Infrared spectra and structure of molecular complexes of aromatic acids. [Link]

-

Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

SlideShare. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. [Link]

-

Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ACS Publications. (2005). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

-

Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. [Link]

-

ResearchGate. Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. agilent.com [agilent.com]

- 5. youtube.com [youtube.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. bitesizebio.com [bitesizebio.com]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

The Ascendant Role of Pyrazole Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrazole Scaffold - A Cornerstone of Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, and its conformational rigidity, make it an ideal building block for the design of novel therapeutic agents. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an expanded repertoire of biological activities, positioning them at the forefront of drug discovery and development.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this versatile class of compounds, tailored for researchers, scientists, and drug development professionals.

Part 1: A Spectrum of Biological Activities

Pyrazole carboxylic acid derivatives have demonstrated a remarkable breadth of pharmacological effects, targeting a diverse array of biological pathways implicated in various diseases.[3][4] This section will delve into the most significant of these activities, elucidating their mechanisms of action and therapeutic promise.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The fight against cancer remains a primary focus of biomedical research, and pyrazole carboxylic acid derivatives have emerged as a promising class of anticancer agents.[5][6] Their cytotoxic effects are often attributed to their ability to interfere with key signaling pathways that drive tumor growth, proliferation, and survival.

One of the critical mechanisms of action involves the inhibition of protein kinases, enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. For instance, certain pyrazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.[7] By blocking VEGFR-2, these compounds can effectively starve tumors and impede their growth.

Signaling Pathway: VEGFR-2 Inhibition by Pyrazole Derivatives

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Furthermore, some pyrazole derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells.[8] This is often achieved through the modulation of Bcl-2 family proteins, which are key regulators of the apoptotic cascade.

Table 1: Anticancer Activity of Selected Pyrazole Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 27 | Bel-7402 | - | [8] |

| Compound 35 | HCT-116 | 1.1 | [8] |

| Compound 35 | Huh-7 | 1.6 | [8] |

| Compound 35 | MCF-7 | 3.3 | [8] |

| Compound 49 (EGFR inhibitor) | - | 0.26 | [8] |

| Compound 49 (HER-2 inhibitor) | - | 0.20 | [8] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 | 3.12 | [6] |

| Ferrocene-pyrazole hybrid 47c | HL60 | 6.81 | [6] |

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antibiotic resistance poses a significant threat to global health. Pyrazole carboxylic acid derivatives have shown considerable promise as a new class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9][10][11]

Their mode of action is often multifaceted, involving the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, certain pyrazole derivatives have been found to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[12] Others have demonstrated the ability to disrupt the fungal cell wall, leading to cell lysis and death.[10]

Table 2: Antimicrobial Activity of Selected Pyrazole Carboxylic Acid Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound with nitro group | Bacillus cereus | 128 | [3] |

| Compound 24 | Staphylococcus aureus | 16 | [9] |

| Compound 25 | Staphylococcus aureus | 16 | [9] |

| Compound 3 | Escherichia coli | 0.25 | [13] |

| Compound 4 | Streptococcus epidermidis | 0.25 | [13] |

| Compound 2 | Aspergillus niger | 1 | [13] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes. Notably, the highly successful NSAID, Celecoxib, features a pyrazole core, underscoring the therapeutic potential of this scaffold in treating inflammatory conditions.[17][18] By selectively inhibiting COX-2, which is primarily expressed at sites of inflammation, pyrazole derivatives can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[14]

Part 2: Synthesis and Experimental Protocols

The synthesis of pyrazole carboxylic acid derivatives can be achieved through various synthetic routes. A common and efficient method is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[18][19]

General Synthesis Protocol: Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a 1,3,5-substituted pyrazole derivative.

Step 1: Synthesis of the 1,3-Diketone

-

To a solution of an appropriate ketone in a suitable solvent (e.g., diethyl ether), add a base such as sodium ethoxide.

-

Slowly add an ester to the reaction mixture and stir at room temperature.

-

After completion of the reaction (monitored by TLC), acidify the mixture and extract the 1,3-diketone.

Step 2: Cyclocondensation with Hydrazine

-

Dissolve the synthesized 1,3-diketone in a solvent like ethanol or acetic acid.

-

Add a stoichiometric amount of a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine).

-

Reflux the reaction mixture for several hours.

-

Upon cooling, the pyrazole derivative will precipitate and can be collected by filtration and purified by recrystallization.

Experimental Workflow: Knorr Pyrazole Synthesis

Caption: A generalized workflow for the Knorr synthesis of pyrazole derivatives.

Biological Evaluation Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.[5][7]

Step 1: Cell Seeding

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

Step 2: Compound Treatment

-

Prepare serial dilutions of the pyrazole derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 hours).

Step 3: MTT Addition and Incubation

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

Step 4: Formazan Solubilization

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

Step 5: Absorbance Measurement

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

Step 6: Data Analysis

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Part 3: Structure-Activity Relationships (SAR) and Future Directions

The biological activity of pyrazole carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[20][21][22] Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.

Key SAR insights include:

-

Substituents at the 1-position: The nature of the substituent at the N1 position of the pyrazole ring can significantly influence activity. For example, in cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be critical for potent antagonistic activity.[21][22]

-

Substituents at the 3- and 5-positions: Modifications at these positions can modulate the compound's interaction with the target protein. For instance, a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position are important for cannabinoid receptor antagonism.[21]

-

The Carboxylic Acid Group: The carboxylic acid moiety is often essential for activity, as it can participate in key hydrogen bonding interactions with the target enzyme or receptor.

The future of pyrazole carboxylic acid derivatives in drug discovery is bright. Ongoing research is focused on synthesizing novel analogs with improved pharmacological profiles, including enhanced potency, selectivity, and reduced off-target effects. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to play a vital role in the rational design of next-generation pyrazole-based therapeutics.

Conclusion

Pyrazole carboxylic acid derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive starting point for the development of new drugs to treat a wide range of human diseases. This guide has provided a comprehensive overview of their biological activities, synthesis, and evaluation, offering a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable scaffold.

References

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

(N.d.). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

Ben-Harzallah, R., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5039. [Link]

-

(2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516. [Link]

-

Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

-

Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

-

Bildirici, I., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(9), 4048-4060. [Link]

-

(2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

-

Arshad, M. F., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Tropical Journal of Pharmaceutical Research, 13(10), 1639-1646. [Link]

-

Ali, N. A., et al. (2022). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Drug Discovery. [Link]

-

Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(10), 17871-17884. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

(N.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

-

Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]

-

Ben-Harzallah, R., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(21), 5039. [Link]

-

Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10133-10143. [Link]

-

Al-Hourani, B. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4983. [Link]

-

Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4902. [Link]

-

Al-Abdullah, E. S. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5723-5730. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. [Link]

-

(2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

-

(2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

-

Sharma, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Drug Research, 4(4), 284-289. [Link]

-

Swetha, P., et al. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 58-65. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]

-

(2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 7. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meddocsonline.org [meddocsonline.org]

- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

- 15. mdpi.com [mdpi.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. abdn.elsevierpure.com [abdn.elsevierpure.com]

Unlocking the Therapeutic Potential of 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific pyrazole derivative, 1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid. Drawing upon the well-established pharmacological profile of related pyrazole compounds, this document outlines a strategic approach for researchers and drug development professionals to identify and validate novel therapeutic targets for this molecule. We will delve into the rationale behind prioritizing key target families, provide detailed, field-proven experimental protocols for target validation, and present a framework for interpreting the resulting data to accelerate the drug discovery process.

Introduction: The Pyrazole Scaffold and the Promise of this compound

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities.[2][4][5] The unique chemical properties of the pyrazole ring allow for a variety of substitutions, enabling the fine-tuning of biological activity and specificity.[4][5] Marketed drugs containing the pyrazole nucleus, such as Celecoxib (an anti-inflammatory agent) and Ruxolitinib (a kinase inhibitor), underscore the therapeutic success of this chemical class.[3]

This compound is a synthetic organic compound featuring the characteristic pyrazole ring. Its structural similarity to known bioactive molecules, particularly those with anti-inflammatory and anticancer properties, makes it a compelling candidate for therapeutic development. This guide will focus on two primary, high-potential therapeutic areas for this compound: inflammation, with a focus on cyclooxygenase (COX) inhibition, and oncology, exploring its potential to modulate protein kinases and induce apoptosis.

Prioritizing Therapeutic Targets: A Rationale-Driven Approach

Based on the extensive literature on pyrazole derivatives, we propose a focused investigation into the following high-priority target classes for this compound.

Anti-Inflammatory Pathway: Cyclooxygenase (COX) Enzymes

Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis in the inflammatory cascade.[6] The structural features of this compound are consistent with those of known COX inhibitors.[7][8][9][10] Therefore, evaluating its inhibitory activity against COX-1 and COX-2 is a logical first step.

dot

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Anticancer Pathways: Protein Kinases and Apoptosis Induction

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Numerous pyrazole derivatives have been developed as potent kinase inhibitors.[4][5][11] Furthermore, the induction of apoptosis (programmed cell death) is a key mechanism of many successful anticancer drugs. Pyrazole compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[12][13][14][15]

dot

Caption: Potential Anticancer Mechanisms of Action.

Experimental Protocols for Target Validation